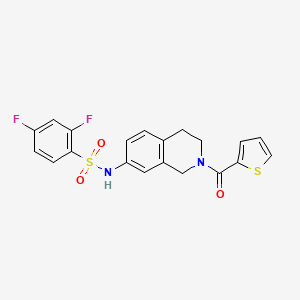![molecular formula C15H15N5O2 B2802413 (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(5-methylisoxazol-4-yl)methanone CAS No. 1705325-08-1](/img/structure/B2802413.png)
(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(5-methylisoxazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(5-methylisoxazol-4-yl)methanone is a synthetic compound with a complex fused-ring structure that captures interest due to its unique chemical properties and potential applications. It belongs to a class of heterocyclic compounds and offers intriguing possibilities for scientific research and industrial uses.
準備方法
Synthetic Routes and Reaction Conditions
Synthetic Routes: : The preparation of (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(5-methylisoxazol-4-yl)methanone generally involves multi-step synthesis strategies starting from simple precursors. The process often includes cyclization reactions, functional group modifications, and careful manipulation of reaction conditions to ensure high yields and purity.
Reaction Conditions: : Typically, the synthesis occurs under controlled temperatures, often requiring catalysts to accelerate the reaction. Solvents such as acetonitrile or dimethylformamide might be used to maintain appropriate reaction environments.
Industrial Production Methods: : Industrial production would leverage optimized processes developed in laboratories. This includes:
Batch Processing: : Where the synthesis is conducted in large reactors, allowing precise control over the reaction parameters.
Continuous Flow Processing: : A more modern technique that allows constant production of the compound, providing higher efficiency and consistency in product quality.
化学反応の分析
Types of Reactions
Oxidation: : Can undergo oxidation reactions typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or derivatives.
Reduction: : Reduction reactions using agents like lithium aluminium hydride can modify functional groups to obtain reduced versions of the compound.
Substitution: : Substitution reactions may occur, particularly on the isoxazolyl and pyrimidinyl rings, facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Solvents: : Dimethyl sulfoxide, acetonitrile.
Major Products: : The major products depend on the type of reaction. Oxidation typically yields oxides or hydroxylated derivatives, while reduction results in the corresponding alcohols or amines. Substitution reactions produce various substituted derivatives.
科学的研究の応用
This compound finds utility across multiple fields:
Chemistry: : Used as a building block in organic synthesis for creating complex molecules.
Biology: : Studied for its biological activities, potentially as enzyme inhibitors or as part of drug development pipelines.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory, antiviral, or anticancer effects.
Industry: : Used in the creation of materials with specific desirable properties, such as novel polymers or as catalysts in certain chemical processes.
作用機序
The compound's mechanism of action varies depending on its application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. This interaction could result in the modulation of cellular processes, influencing factors like cell growth, apoptosis, or metabolic activity.
類似化合物との比較
Similar Compounds
(2-Methyl-8,9-dihydro-1H-purine-6(7H)-one): : A related compound with structural similarities but different functional groups.
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid): : Another compound in the same class, featuring a different ring structure.
Uniqueness: : (2-Methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(5-methylisoxazol-4-yl)methanone is unique due to its combination of rings and functional groups, which confer distinct chemical properties and reactivity patterns. This uniqueness underlies its diverse applications across scientific research and industry, setting it apart from structurally related compounds.
By diving into its synthesis, reactivity, and applications, we see how this compound stands out as a multifaceted player in various fields. If there’s any part you’re particularly intrigued by or want to delve deeper into, let’s unravel it together!
特性
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-9-5-14-16-6-11-8-19(4-3-13(11)20(14)18-9)15(21)12-7-17-22-10(12)2/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZNYLWWCCRGDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=C(ON=C4)C)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-Methyl-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2802330.png)

![7-Bromo-1-(3-fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802334.png)
![2-(3,4-dimethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2802337.png)
![(Z)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile](/img/structure/B2802339.png)

![1-[4-[4-[2-(2-Chlorophenoxy)ethyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2802341.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2802343.png)

![3-(4-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![3-cyclopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2802346.png)

![N-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2802349.png)

